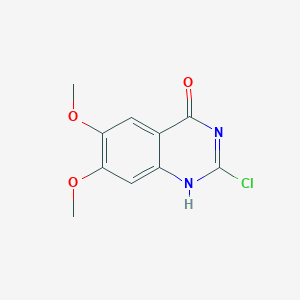

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Descripción

Propiedades

IUPAC Name |

2-chloro-6,7-dimethoxy-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c1-15-7-3-5-6(4-8(7)16-2)12-10(11)13-9(5)14/h3-4H,1-2H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOAGRILJPETJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443457 |

Source

|

| Record name | 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-86-8 |

Source

|

| Record name | 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one chemical properties

An In-Depth Technical Guide to 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one: Properties, Synthesis, and Applications

Introduction

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the quinazolinone scaffold, which is prevalent in numerous natural and synthetic bioactive molecules, this compound serves as a highly versatile and valuable intermediate.[1][2] Its strategic placement of a reactive chlorine atom at the 2-position, combined with the dimethoxy-substituted benzene ring, makes it a privileged building block for creating diverse molecular libraries. This guide offers a comprehensive technical overview for researchers and scientists, detailing the core chemical properties, synthesis, reactivity, and critical applications of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one, with a focus on its role in the synthesis of modern therapeutics.

Core Chemical and Physical Properties

The fundamental properties of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.

| Property | Value | Source(s) |

| IUPAC Name | 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one | [3] |

| CAS Number | 20197-86-8 | [4][5] |

| Molecular Formula | C₁₀H₉ClN₂O₃ | [4][5] |

| Molecular Weight | 240.64 g/mol | [4][5] |

| Appearance | Light grey or white powder | [6] |

| Melting Point | 270-272 °C | [4] |

| Boiling Point | ~270 °C (with decomposition) | [6] |

| Solubility | Soluble in DMSO. Limited solubility in water and alcohols. | [7] |

| Storage | Recommended storage at 0-8°C for stability. | [6] |

Structural & Spectroscopic Profile

The quinazolinone core consists of fused benzene and pyrimidine rings. The key functional groups influencing its chemical behavior are the chloro substituent at position 2, the carbonyl group at position 4, and the two methoxy groups at positions 6 and 7.

-

¹H NMR Spectroscopy: A typical ¹H NMR spectrum in DMSO-d₆ would show distinct singlets for the two methoxy groups (-OCH₃) around 3.8-4.0 ppm, two singlets in the aromatic region for the protons at the H-5 and H-8 positions of the quinazoline ring, and a broad singlet for the N-H proton.

-

¹³C NMR Spectroscopy: The spectrum would reveal signals for the carbonyl carbon (C=O) around 160-170 ppm, carbons attached to oxygen and nitrogen, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a strong C=O stretch (around 1680 cm⁻¹), N-H stretching (around 3200 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M+) and an isotopic peak (M+2) with an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis and Manufacturing Principles

The primary and most logical synthetic route to 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one involves the selective chlorination of its corresponding hydroxyl precursor, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. This precursor exists in a tautomeric equilibrium with its enol form, 6,7-dimethoxy-2,4-dihydroxyquinazoline, which allows for the conversion of the hydroxyl groups to chlorides.

Causality in Reagent Selection:

The choice of chlorinating agent and reaction conditions is critical for achieving the desired 2-chloro-4-oxo product instead of the more common 2,4-dichloro derivative.

-

Chlorinating Agent: Phosphoryl chloride (POCl₃) is a potent and widely used reagent for this type of conversion.[8][9][10] It effectively replaces the hydroxyl group of the lactim tautomer with a chlorine atom.

-

Base/Catalyst: A tertiary amine base, such as N,N-dimethylaniline or N,N-diethylaniline, is often employed.[8][9][10] Its role is to act as a catalyst and to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

-

Temperature Control: Reaction temperature is a key parameter to control selectivity. Harsher conditions (higher temperatures, longer reaction times) favor the formation of the 2,4-dichloroquinazoline byproduct.

Workflow: Synthesis via Chlorination

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

This protocol is a representative synthesis adapted from procedures for similar quinazoline chlorinations.[9][10]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 vol eq).

-

Catalyst Addition: To the stirred suspension, add a catalytic amount of N,N-dimethylaniline (e.g., 0.1-0.2 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This step hydrolyzes the excess POCl₃ and precipitates the product.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove any residual acids. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is dominated by the electrophilic nature of the carbon atom at the C2 position. The chlorine atom is a good leaving group, and the position is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the adjacent nitrogen atoms and the C4-carbonyl group.

Nucleophilic Aromatic Substitution (SNAr)

This is the most significant reaction for this molecule, providing a gateway to a vast array of 2-substituted quinazolinone derivatives. The reaction proceeds via a Meisenheimer complex intermediate.

-

Reaction with Amines: It readily reacts with primary and secondary amines (both aliphatic and aromatic) to yield 2-(amino)-6,7-dimethoxy-3H-quinazolin-4-ones. This reaction is fundamental to building more complex molecules with potential pharmacological activity.[11]

-

Reaction with other Nucleophiles: Other nucleophiles, such as alkoxides and thiolates, can also displace the chlorine atom to form the corresponding ethers and thioethers, although reactions with amines are more commonly reported in drug discovery literature.

SNAr Reaction Pathway

Caption: Simplified SNAr pathway for amine substitution.

Applications in Drug Discovery and Development

The true value of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one lies in its role as a key intermediate for synthesizing high-value pharmaceutical agents. The quinazolinone nucleus is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[2]

Intermediate for DPP-4 Inhibitors

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one has been reported as a key reactant in the synthesis of Alogliptin .[12] Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes. The synthesis involves the nucleophilic substitution of the 2-chloro group by an appropriate amine-containing fragment.

Scaffold for Anti-Inflammatory and Anticancer Agents

The 4(3H)-quinazolinone core is a cornerstone in the development of various therapeutic agents.[2][10] By modifying the 2-position through SNAr reactions, researchers have developed extensive libraries of compounds. Many of these derivatives have been investigated for a range of pharmacological activities, including:

-

Anti-inflammatory activity: Inhibition of enzymes like cyclooxygenase (COX).[10]

-

Anticancer activity: Derivatives of the closely related 4-chloro-6,7-dimethoxyquinazoline are potent EGFR kinase inhibitors.[1][8][13] While this specific isomer (2-chloro-4-oxo) is not the direct precursor to Gefitinib, its structural similarity and reactivity make it an attractive scaffold for developing other classes of kinase inhibitors or anticancer agents.[14]

-

Antimicrobial and Antifungal Activity: The quinazolinone scaffold has been shown to be effective against various microbial strains.[2][14]

Safety and Handling

As with any chlorinated organic compound, appropriate safety measures must be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials. The recommended storage temperature is between 0-8°C to ensure long-term stability.[6]

Conclusion

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined chemical properties, accessible synthesis, and, most importantly, the predictable reactivity of its C2-chloro group make it an ideal starting point for constructing complex molecules. Its established role in the synthesis of important drugs like Alogliptin underscores its industrial and pharmaceutical relevance. For researchers and drug development professionals, a thorough understanding of this intermediate provides a reliable foundation for designing the next generation of quinazolinone-based therapeutics.

References

-

Knesl, P., R seling, D., & Jordis, U. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. Available from: [Link]

-

Maskrey, T. S., Kristufek, T., LaPorte, M. G., Nyalapatla, P. R., & Wipf, P. (2019). A New Synthesis of Gefitinib. Thieme E-Books & E-Journals. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Available from: [Link]

-

ChemBK. (n.d.). 2-chloro-6,7-diMethoxy-4(3H)-quinazolinone. Available from: [Link]

- Google Patents. (n.d.). Process for the preparation of gefitinib.

-

New Drug Approvals. (2015). Gefitinib. Available from: [Link]

-

Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline. Available from: [Link]

-

Heravi, M. M., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available from: [Link]

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

precisionFDA. (n.d.). 2-CHLORO-6,7-DIMETHOXY-4-QUINAZOLINAMINE. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. Available from: [Link]

-

Supporting Information. (n.d.). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. Available from: [Link]

-

MDPI. (2020). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [Link]

-

MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Available from: [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]

-

PubChem. (n.d.). 6,7-Dimethoxy-3H-quinazolin-4-one. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery [mdpi.com]

- 3. 6,7-Dimethoxy-3H-quinazolin-4-one | C10H10N2O3 | CID 135495016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. mdpi.com [mdpi.com]

- 12. 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE | 20197-86-8 [chemicalbook.com]

- 13. thieme-connect.de [thieme-connect.de]

- 14. ptfarm.pl [ptfarm.pl]

An In-Depth Technical Guide to 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Cornerstone Intermediate in Medicinal Chemistry

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is a pivotal heterocyclic compound that serves as a versatile building block in the landscape of pharmaceutical research and development. Its quinazolinone core, adorned with dimethoxy and a reactive chloro substituent, provides a unique structural motif for the synthesis of a diverse array of bioactive molecules.[1] The strategic placement of the chlorine atom at the 2-position renders the molecule susceptible to nucleophilic substitution, a key reaction for functionalization and the creation of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and significant applications, with a focus on its role in the development of targeted therapies. The quinazoline scaffold itself is prevalent in numerous pharmacologically active compounds, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor. 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is cataloged under the CAS Number 20197-86-8 .[4][5][6][7] Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 20197-86-8 | [4][5][6][7] |

| Molecular Formula | C₁₀H₉ClN₂O₃ | [4][5] |

| Molecular Weight | 240.64 g/mol | [4][5] |

| Appearance | Light grey powder | [1] |

| Melting Point | 270-272 °C | [4] |

| Boiling Point | ~270 °C (decomposes) | [1] |

Synthesis and Mechanistic Insights

The preparation of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is a critical process for its subsequent use in drug discovery pipelines. A common and effective method involves the chlorination of its precursor, 6,7-dimethoxy-3H-quinazolin-4-one.

Experimental Protocol: Chlorination of 6,7-Dimethoxy-3H-quinazolin-4-one

This protocol describes a robust method for the synthesis of the title compound. The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is predicated on its efficacy in converting the hydroxyl group of the quinazolinone tautomer to a chlorine atom. The addition of a tertiary amine, such as N,N-dimethylaniline, acts as a catalyst and acid scavenger, facilitating the reaction.[8][9]

Materials:

-

6,7-Dimethoxy-3H-quinazolin-4-one

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylaniline

-

Ice-cold water

-

Isopropanol (for recrystallization, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 6,7-dimethoxy-3H-quinazolin-4-one and phosphorous oxychloride is prepared.[9]

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[8][9]

-

Upon completion, the reaction mixture is allowed to cool to room temperature.[8][9]

-

The cooled mixture is then carefully poured into ice-cold water with vigorous stirring to quench the excess phosphoryl chloride.[8][9]

-

The resulting precipitate, 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one, is collected by filtration.[8][9]

-

The collected solid is washed thoroughly with distilled water to remove any residual acid and inorganic salts.[8][9]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as isopropanol, to yield the final product in high purity.

Causality and Self-Validation: The success of this synthesis is contingent on the complete conversion of the starting material. The quenching step in ice-cold water is critical for both safety and product precipitation. The purity of the final product can be validated through standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one.

Applications in Drug Discovery and Development

The utility of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is most prominently demonstrated by its role as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its applications span several therapeutic areas, with a significant focus on oncology and neurology.[1]

Precursor to Kinase Inhibitors

The quinazoline scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[2] Derivatives of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one have been extensively investigated as potent inhibitors of various kinases that are crucial for cell signaling pathways involved in cell proliferation and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.[2]

Synthesis of Alogliptin

A notable application of this compound is in the synthesis of Alogliptin.[7] Alogliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is a validated target for the treatment of type 2 diabetes mellitus.

Intermediate for Bioactive Molecule Libraries

The reactivity of the 2-chloro group allows for its facile displacement by various nucleophiles, such as amines and alcohols. This enables the generation of diverse libraries of quinazolinone derivatives.[8] These libraries can then be screened for a wide range of biological activities, accelerating the discovery of new lead compounds for various diseases.

Logical Relationship in Drug Discoverydot

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE | 20197-86-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one molecular weight

An In-depth Technical Guide to 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one, a pivotal heterocyclic compound in medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and discuss its significant role as a versatile intermediate in the drug discovery and development pipeline. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering expert-driven insights and validated methodologies. The quinazoline scaffold is a cornerstone in the development of targeted therapies, and this guide serves as a practical resource for leveraging this specific chloro-substituted derivative in creating novel therapeutic agents, particularly in the realm of kinase inhibition.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that command significant attention in pharmaceutical sciences. Their rigid bicyclic structure serves as an excellent pharmacophore, capable of engaging with a wide array of biological targets. The therapeutic versatility of the quinazoline core is well-documented, with derivatives exhibiting potent anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1]

The strategic functionalization of the quinazoline ring system allows for the fine-tuning of pharmacological activity. The subject of this guide, 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one, is a key synthetic intermediate whose value lies in the reactivity of the chlorine atom at the 2-position. This electrophilic center is primed for nucleophilic substitution, enabling the facile introduction of diverse functionalities and the construction of extensive compound libraries for screening. Furthermore, the 6,7-dimethoxy substitution pattern is a recurring motif in many clinically successful kinase inhibitors, highlighting the importance of this specific scaffold in modern drug design.[1] This guide will provide the foundational knowledge required to effectively utilize this powerful chemical building block.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is essential for its application in synthesis and research. The key identifiers and properties of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one are summarized below.

| Property | Value | Source |

| Molecular Weight | 240.64 g/mol | [2] |

| Molecular Formula | C₁₀H₉ClN₂O₃ | [2] |

| CAS Number | 20197-86-8 | [2][3] |

| Melting Point | 270-272 °C | [2] |

| Appearance | Off-white to light grey powder/solid | [4] |

| Synonyms | 2-Chloro-6,7-dimethoxyquinazolin-4(3H)-one | [2] |

Synthesis and Mechanistic Insights

The preparation of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is typically achieved through the chlorination of its corresponding hydroxyl precursor, 6,7-Dimethoxyquinazoline-2,4-dione. This transformation is a cornerstone reaction in quinazoline chemistry.

Principle of Synthesis

The synthesis relies on the conversion of the enolic hydroxyl group (or its keto tautomer) at the 2-position of the quinazolinone ring into a chloro group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of chlorination, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds by activating the hydroxyl group, making it a good leaving group, which is subsequently displaced by a chloride ion.

Detailed Experimental Protocol

This protocol is based on established methodologies for the chlorination of quinazolinone systems.[5][6][7]

Materials:

-

6,7-Dimethoxyquinazoline-2,4-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline or N,N-dimethylformamide (DMF)

-

Isopropanol

-

Ice-cold water

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6,7-Dimethoxyquinazoline-2,4-dione (1 equivalent).

-

Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (POCl₃, approx. 3-5 equivalents). To this suspension, add a catalytic amount of N,N-dimethylaniline or DMF (approx. 0.1 equivalents).[5]

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 5-8 hours.[5][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing stirred, ice-cold water.[5][6] This step is highly exothermic and must be performed with caution.

-

Precipitation & Isolation: A solid precipitate will form upon quenching. Continue stirring for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with distilled water to remove any residual acid.

-

Drying: Dry the isolated solid under vacuum to yield the crude 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one. The product can be further purified by recrystallization from a suitable solvent like toluene or isopropanol if necessary.

Mechanistic Rationale

The use of POCl₃ with a DMF catalyst is a classic method for converting hydroxyl groups on heterocyclic rings to chlorides. DMF reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻, which is a highly effective electrophilic activating agent for the hydroxyl group. This intermediate is then readily displaced by a chloride ion to yield the final product. The N,N-dimethylaniline acts as a base to facilitate the reaction.[5]

Applications in Drug Discovery and Development

The primary value of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one lies in its utility as a versatile synthetic intermediate for creating pharmacologically active molecules.

Role as a Versatile Synthetic Intermediate

The chloro group at the 2-position is an excellent leaving group, making the compound an ideal substrate for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alcohols, to generate a diverse library of 2-substituted quinazolinone derivatives. This chemical tractability is highly valuable in structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its biological activity and pharmacokinetic properties.

For example, reacting this intermediate with various substituted anilines can yield a series of 2-(arylamino)-quinazolinone derivatives, a compound class known for its anti-inflammatory and anticancer potential.[5][6]

Foundation for Kinase Inhibitor Scaffolds

The 6,7-dimethoxyquinazoline scaffold is a well-established "privileged structure" in the design of protein kinase inhibitors.[1] Kinases are a family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. Many FDA-approved kinase inhibitors feature the 4-anilino-6,7-dimethoxyquinazoline core. While the subject compound has a chloro group at position 2, the closely related intermediate, 4-chloro-6,7-dimethoxyquinazoline, is a direct precursor to EGFR inhibitors like Gefitinib and Erlotinib. The principles are analogous; the chloro-substituted quinazoline serves as the electrophilic partner that is coupled with a nucleophilic fragment (often an aniline derivative) to construct the final inhibitor. These inhibitors function by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Analytical Characterization

To ensure the identity and purity of the synthesized 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one, a suite of standard analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by identifying the proton signals corresponding to the methoxy groups, aromatic protons, and the N-H proton of the quinazolinone ring.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound (240.64 g/mol ) by observing the molecular ion peak [M]⁺ or [M+H]⁺.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the C=O stretch of the ketone, C-Cl bond, and aromatic C-H bonds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Structural elucidation of synthesized molecules is commonly performed using FT-IR and ¹H NMR spectra.[6]

Conclusion

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is more than a simple chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the chemical versatility afforded by its reactive chloro group make it an indispensable building block for drug discovery. Its structural similarity to the core of numerous successful therapeutic agents underscores its continued relevance. This guide has provided the essential technical details and conceptual framework for researchers to confidently incorporate this valuable intermediate into their research and development programs, paving the way for the next generation of quinazoline-based therapeutics.

References

- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).

-

2-chloro-6,7-diMethoxy-4(3H)-quinazolinone - ChemBK. (n.d.). Retrieved from [Link]

-

Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

- Lin, J., et al. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. CN1749250A.

- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.).

- Kumaraswamy, K., et al. (n.d.). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Pharmaceutical Potential: The Versatility of 4-Amino-2-chloro-6,7-dimethoxyquinazoline in Drug Development. Retrieved from [Link]

Sources

Analysis of the ¹H NMR Spectrum of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one: A Practical Guide

An In-Depth Technical Guide for Researchers

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one (CAS: 20197-86-8).[1][2] As a key intermediate in the synthesis of various pharmacologically active molecules, including potent enzyme inhibitors, unambiguous structural confirmation is paramount.[3] This document, designed for researchers and drug development professionals, moves beyond a simple data sheet to offer a detailed, predictive interpretation of the ¹H NMR spectrum, a robust experimental protocol for its acquisition, and expert insights into the structural nuances revealed by the data. We will explore the influence of the quinazolinone core and its substituents on proton chemical shifts and provide a self-validating methodology for acquiring high-quality, reproducible spectra.

The Quinazolinone Core: Structure and Spectroscopic Significance

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is a heterocyclic compound built upon a benzopyrimidine scaffold.[4] Its structure features a pyrimidine ring fused to a benzene ring. The specific substitution pattern—a chloro group at the 2-position, a carbonyl at the 4-position, and two methoxy groups at the 6- and 7-positions—creates a distinct electronic environment that is directly reflected in the ¹H NMR spectrum. Understanding this structure is the first step in predicting and interpreting its spectral signature.

Caption: Molecular Structure with Proton Labeling.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

Before entering the lab, a skilled spectroscopist can predict the key features of the ¹H NMR spectrum based on the molecular structure. This predictive analysis is crucial for efficient data interpretation and for identifying any unexpected outcomes. The molecule has four distinct types of protons.

-

Amide Proton (N3-H): The proton on the N3 nitrogen is part of an amide-like system. In a solvent like DMSO-d₆, which is capable of hydrogen bonding, this proton is expected to appear as a singlet significantly downfield, typically in the range of δ 11.0-13.0 ppm.[5][6] Its signal may be broad due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange with residual water in the solvent.

-

Aromatic Protons (H-5, H-8): The benzene portion of the quinazolinone ring contains two protons at positions 5 and 8. Due to the substitution pattern, these protons do not have adjacent protons to couple with. Therefore, each will appear as a sharp singlet.

-

H-8: This proton is situated between a nitrogen atom (part of the pyrimidine ring) and a methoxy group.

-

H-5: This proton is adjacent to the carbonyl group and a methoxy group. Based on data from closely related 6,7-dimethoxyquinazoline derivatives, these aromatic singlets are expected to appear in the δ 6.9-7.5 ppm region.[7]

-

-

Methoxy Protons (6-OCH₃, 7-OCH₃): The two methoxy groups are in electronically distinct environments and are therefore non-equivalent. Each will produce a sharp singlet, integrating to three protons. Their chemical shifts are anticipated to be in the typical range for aryl methoxy groups, approximately δ 3.8-4.0 ppm.[7]

Predicted Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for the target compound when analyzed in DMSO-d₆.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N3-H | 11.0 - 13.0 | Singlet (broad) | 1H | Amide proton in a polar, aprotic solvent. |

| H-5 | ~7.4 | Singlet | 1H | Aromatic proton with no adjacent H-neighbors. |

| H-8 | ~6.9 | Singlet | 1H | Aromatic proton with no adjacent H-neighbors. |

| 6-OCH₃ | ~3.95 | Singlet | 3H | Non-equivalent methoxy group protons. |

| 7-OCH₃ | ~3.85 | Singlet | 3H | Non-equivalent methoxy group protons. |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The integrity of NMR data is contingent upon a meticulous experimental approach. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the recommended solvent.

-

Causality: Its high polarity effectively solubilizes the quinazolinone, and its ability to participate in hydrogen bonding helps in observing the exchangeable N3-H proton, which is often invisible in non-polar solvents like CDCl₃.[5]

-

-

Analyte Concentration: Prepare a solution of approximately 5-10 mg of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one in 0.6 mL of DMSO-d₆.

-

Causality: This concentration provides an excellent signal-to-noise ratio on a standard 400 MHz spectrometer without leading to significant line broadening due to aggregation.

-

-

Internal Standard: Use Tetramethylsilane (TMS) as the internal standard for chemical shift referencing (δ 0.00 ppm).[8]

-

Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to prevent magnetic field distortions.

NMR Spectrometer Configuration and Data Acquisition

The following workflow outlines the critical steps from sample loading to data acquisition.

Caption: Standard workflow for ¹H NMR spectrum acquisition.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Key Acquisition Parameters:

-

Pulse Angle: ~30°. A smaller pulse angle allows for a shorter relaxation delay.

-

Relaxation Delay (d1): 2 seconds. This ensures that all protons have sufficiently relaxed before the next pulse, allowing for accurate integration.

-

Number of Scans (ns): 16 scans. This is typically sufficient to achieve a high signal-to-noise ratio for a sample of this concentration.

-

Data Processing and Interpretation

-

Fourier Transformation: Convert the raw Free Induction Decay (FID) signal into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually adjust the phase to ensure all peaks are in pure absorption mode and correct the baseline to be flat. This is critical for accurate integration.[9]

-

Peak Assignment:

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Identify the characteristic solvent peak for DMSO-d₆ (a quintet around δ 2.50 ppm).

-

Assign the observed signals based on the predictions in Section 2. Verify the integration values for each signal set to confirm the number of protons they represent. For example, the methoxy signals should each integrate to 3H relative to the 1H integration of the aromatic protons.[9]

-

Conclusion

The ¹H NMR spectrum of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is characterized by a set of distinct and readily assignable signals. The key features are two aromatic singlets, two methoxy singlets, and a downfield amide proton singlet. By following the detailed predictive analysis and rigorous experimental protocol outlined in this guide, researchers can confidently acquire and interpret high-quality NMR data for this important chemical entity, ensuring the structural integrity required for advanced applications in drug discovery and development.

References

-

Patel, et al. (2021). Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences and Clinical Research.

-

Frontiers in Chemistry. (2020). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers Media S.A.

-

The Royal Society of Chemistry. (2015). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. RSC Publishing.

-

Semantic Scholar. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.

-

Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.

-

Farmacia. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.

-

ResearchGate. (2020). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.

-

National Center for Biotechnology Information. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules.

-

MDPI. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules.

-

Organic Chemistry Frontiers. (2017). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. The Royal Society of Chemistry.

-

PrepChem.com. Synthesis of (3) 2-Chloro-4-amino-6,7-dimethoxy quinazoline.

-

Santa Cruz Biotechnology. 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one.

-

BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.

-

ChemBK. 2-chloro-6,7-diMethoxy-4(3H)-quinazolinone.

-

Oriental Journal of Chemistry. (2018). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives.

-

University of Colorado Boulder. Short Summary of 1H-NMR Interpretation.

-

Scientific & Academic Publishing. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry.

-

Google Patents. (2012). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

-

ChemicalBook. (2023). 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE.

Sources

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE | 20197-86-8 [chemicalbook.com]

- 4. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. ijpscr.info [ijpscr.info]

- 6. rsc.org [rsc.org]

- 7. ptfarm.pl [ptfarm.pl]

- 8. mdpi.com [mdpi.com]

- 9. web.mnstate.edu [web.mnstate.edu]

An In-Depth Technical Guide to the FT-IR Analysis of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

This guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one. As a pivotal intermediate in the synthesis of advanced pharmaceutical agents, including anti-inflammatory drugs and kinase inhibitors, rigorous structural confirmation of this molecule is paramount.[1][2] This document moves beyond a simple procedural outline to deliver field-proven insights into methodological choices, spectral interpretation, and data validation, tailored for researchers and professionals in drug discovery and development.

Foundational Principles: The Molecule and the Method

The Significance of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

The quinazolinone core is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity.[2][3] The title compound serves as a versatile building block, with the chloro-substituent at the 2-position providing a reactive site for nucleophilic substitution, enabling the synthesis of diverse derivative libraries.[4] The dimethoxy groups at the 6- and 7-positions are crucial for modulating solubility and interaction with biological targets.[1] Given its role as a key precursor, confirming its structural integrity via a rapid, reliable, and non-destructive method like FT-IR is a critical quality control step in any synthetic workflow.

Molecular Structure and Expected Vibrational Modes

The power of FT-IR analysis lies in its ability to probe the vibrational modes of a molecule's functional groups.[5] A change in the dipole moment during a vibration allows for the absorption of infrared radiation at a characteristic frequency.[6] The structure of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one presents several key functional groups that will yield a distinct infrared "fingerprint".

Based on this structure, we can predict the primary vibrational modes that will be active in the IR spectrum. This predictive exercise is fundamental to an efficient and accurate interpretation.

A Validated Experimental Protocol for FT-IR Analysis

The trustworthiness of any spectral data begins with a robust and reproducible experimental protocol. The following procedure for solid-state analysis using the Potassium Bromide (KBr) pellet technique is industry-standard for this type of compound.[1]

Rationale for Method Selection

The KBr pellet method is chosen for several key reasons:

-

Inertness: KBr is transparent to infrared radiation in the standard mid-IR range (4000-400 cm⁻¹) and does not contribute interfering peaks.

-

Solid-State Analysis: It allows for the analysis of the compound in its native solid state, avoiding solvent effects that can shift peak positions.

-

High-Quality Spectra: When prepared correctly, it produces spectra with low noise and minimal scattering.

Step-by-Step Experimental Workflow

Spectral Interpretation: Decoding the Molecular Fingerprint

The resulting FT-IR spectrum should be analyzed systematically. The following table outlines the expected characteristic absorption bands for 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one, based on established group frequencies for quinazoline derivatives and related heterocyclic compounds.[7][8]

Table 1: Representative FT-IR Data for 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Significance |

| ~3250 - 3150 | Medium, Sharp | N-H Stretching (Amide) | Confirms the presence of the N-H bond in the quinazolinone ring. Its position and sharpness, as opposed to a broad O-H band, are key identifiers.[9] |

| ~3080 - 3010 | Weak to Medium | Aromatic C-H Stretching | Indicates the C-H bonds on the benzene portion of the quinazoline core.[10] |

| ~2980 - 2850 | Medium | Aliphatic C-H Stretching | A doublet or triplet of peaks corresponding to the asymmetric and symmetric stretching of the C-H bonds in the two methoxy (-OCH₃) groups. |

| ~1685 - 1670 | Strong, Sharp | C=O Stretching (Amide I Band) | This is one of the most prominent and diagnostic peaks in the spectrum, confirming the presence of the carbonyl group at the 4-position. Its frequency is characteristic of a cyclic amide (lactam).[7] |

| ~1620 - 1600 | Medium to Strong | C=C Aromatic Ring Stretching | Corresponds to the stretching vibrations within the fused benzene ring. Often appears as a sharp, strong band.[8] |

| ~1570 - 1550 | Medium | C=N Stretching | A characteristic vibration of the quinazoline heterocyclic ring system. |

| ~1480 - 1450 | Medium | CH₂/CH₃ Bending (Scissoring) | Confirms the presence of the aliphatic protons of the methoxy groups. |

| ~1270 & ~1050 | Strong | C-O-C Stretching (Aryl Ether) | Two distinct, strong bands are expected. The higher frequency band (~1270 cm⁻¹) is the asymmetric stretch, and the lower frequency band (~1050 cm⁻¹) is the symmetric stretch. Their presence is strong evidence for the dimethoxy substituents. |

| ~800 - 750 | Medium to Strong | C-Cl Stretching | Confirms the chloro-substituent at the 2-position. This region can be complex, but a distinct band here is a key identifier. |

| ~850 - 700 | Medium to Strong | Aromatic C-H Out-of-Plane Bending | The pattern of these bands can sometimes give information about the substitution pattern on the aromatic ring. |

Analysis of the Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region is dominated by stretching vibrations. The most critical peaks for initial confirmation are the sharp N-H stretch (~3200 cm⁻¹), the aliphatic C-H stretches from the methoxy groups (below 3000 cm⁻¹), and, most importantly, the intense C=O stretch (~1680 cm⁻¹).[10] The absence of a broad band around 3400 cm⁻¹ would confirm the sample is dry and free of hydroxyl impurities.

Analysis of the Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

While the functional group region identifies the key components, the fingerprint region provides definitive confirmation of the molecule's overall structure. The combination of aromatic C=C and C=N stretches, the strong and distinct asymmetric and symmetric C-O-C stretches of the aryl ethers, and the C-Cl stretch provides a unique pattern.[11] Comparing this complex pattern to a reference spectrum or a theoretically calculated spectrum provides the highest level of confidence in the compound's identity.[12][13]

Conclusion

The FT-IR analysis of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is a powerful and essential tool for its structural verification. A successful analysis is built on a foundation of a robust experimental protocol, a predictive understanding of the molecule's vibrational properties, and a systematic approach to spectral interpretation. By carefully identifying the characteristic bands for the N-H amide, the C=O lactam, the dimethoxy aryl ether groups, and the C-Cl substituent, researchers can rapidly and confidently confirm the identity and purity of this vital pharmaceutical intermediate, ensuring the integrity of subsequent stages in the drug development pipeline.

References

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 5. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Modern Kinase Inhibitors: A Technical Guide to 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Among its many derivatives, 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one has emerged as a critical intermediate, particularly in the synthesis of tyrosine kinase inhibitors (TKIs) for oncology.[4] This guide provides an in-depth exploration of this versatile building block, from its fundamental synthesis and reactivity to its strategic application in the development of targeted therapeutics. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights into the structure-activity relationships that make this compound indispensable for drug discovery professionals.

Introduction: The Significance of the Quinazolinone Core

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a structural motif found in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][3][5] The 6,7-dimethoxy substitution pattern is particularly noteworthy, as it is a key feature in several potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7] The introduction of a chlorine atom at the 2-position transforms the quinazolinone into a highly valuable intermediate, poised for selective functionalization.

This guide will focus on the synthesis, reactivity, and application of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one, a pivotal precursor in the journey towards sophisticated drug molecules. Understanding the nuances of its chemistry is paramount for researchers aiming to design and synthesize the next generation of targeted therapies.

Synthesis of the Core Intermediate: From Dione to Dichloro

The most common and efficient pathway to 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one begins with the corresponding dione, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. This precursor can be synthesized from 4,5-dimethoxy-2-nitrobenzoic acid through a series of reactions including esterification, reduction, and cyclization with urea.[8]

The crucial step is the chlorination of the dione to introduce the reactive chloro groups. While several chlorinating agents can be employed, a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base like N,N-dimethylaniline is highly effective.[9][10][11] This reaction typically proceeds by first converting the dione to the 2,4-dichloro-6,7-dimethoxyquinazoline.

dot graph "synthesis_of_dichloro" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline."; fontsize = 10; fontcolor = "#5F6368"; } enddot

The resulting 2,4-dichloro intermediate is a versatile platform for further modification. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[12][13] This differential reactivity is a key principle exploited in the synthesis of a multitude of quinazoline-based drugs.

Experimental Protocol: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline[10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-dimethoxyquinazoline-2,4-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 3 mL per gram of dione).

-

Addition of Catalyst: Carefully add N,N-dimethylaniline (0.3 mL per gram of dione) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into ice-cold water with vigorous stirring.

-

Isolation: The solid precipitate is collected by filtration, washed thoroughly with distilled water until the filtrate is neutral, and dried under vacuum to yield 2,4-dichloro-6,7-dimethoxyquinazoline.

The Heart of its Utility: Reactivity and Mechanistic Insights

The synthetic power of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one lies in the electrophilic nature of the carbon atoms attached to the chlorine atoms, making them susceptible to nucleophilic attack. As mentioned, the C4 position is the more reactive site.[12] This regioselectivity is attributed to the electronic influence of the quinazolinone ring system.

dot graph "reactivity" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "General reaction pathway utilizing the dichloro intermediate."; fontsize = 10; fontcolor = "#5F6368"; } enddot

The reaction with a primary or secondary amine, typically an aniline derivative, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[14] This reaction is often carried out in a protic solvent like isopropanol or ethanol at elevated temperatures.[9][15] The choice of solvent and temperature can be critical for achieving optimal yields and minimizing side reactions.

Experimental Protocol: General Procedure for Amination at C4[9][10]

-

Reaction Setup: Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) and the desired aniline derivative (1.0-1.2 eq) in isopropanol (1.25 mL per mmol of dichloroquinazoline).

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold isopropanol, and dried to yield the 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivative.

This selective amination at the C4 position is the foundational step in the synthesis of numerous clinically important tyrosine kinase inhibitors.

Application in Drug Discovery: The Gateway to Kinase Inhibitors

The 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline scaffold is the core structure of several FDA-approved tyrosine kinase inhibitors, most notably Gefitinib (Iressa) and Erlotinib (Tarceva), used in the treatment of non-small-cell lung cancer.[16][17] The synthesis of these drugs showcases the strategic utility of our title intermediate.

Case Study: Synthesis of Gefitinib Analogs

The synthesis of Gefitinib and its analogs typically involves the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with an appropriate aniline, followed by further modifications. For instance, a four-step synthesis of Gefitinib has been developed starting from the dichloro intermediate.[18]

dot graph "gefitinib_synthesis" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "Synthetic pathway to Gefitinib from the dichloro intermediate."; fontsize = 10; fontcolor = "#5F6368"; } enddot

The 6,7-dimethoxy groups play a crucial role in the high potency of these inhibitors by forming key hydrogen bonds within the ATP-binding site of the EGFR kinase domain.[6] Structure-activity relationship (SAR) studies have consistently shown that small, electron-donating substituents at the 6 and 7-positions are desirable for high potency.[6]

| Compound | Target | Key Structural Feature | Reference |

| Gefitinib | EGFR | 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline | [16][17] |

| Erlotinib | EGFR | 4-(3-Ethynylphenylamino)-6,7-bis(2-methoxyethoxy)quinazoline | [19][20] |

| Lapatinib | EGFR/HER2 | 4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazoline | |

| PD 153035 | EGFR | 4-((3-Bromophenyl)amino)-6,7-dimethoxyquinazoline | [6] |

Conclusion and Future Perspectives

2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one and its direct precursor, 2,4-dichloro-6,7-dimethoxyquinazoline, are not merely synthetic intermediates; they are enabling building blocks that have paved the way for a generation of life-saving cancer therapies. Their predictable reactivity and the established protocols for their use provide a solid foundation for medicinal chemists to explore new chemical space and design novel kinase inhibitors with improved efficacy and selectivity.

Future research will likely focus on developing more sustainable and efficient synthetic methods for these intermediates and exploring their application in the synthesis of inhibitors for other kinase targets and in the development of molecules for other therapeutic areas where the quinazolinone scaffold has shown promise.[2][21]

References

-

Anticancer Agents Med Chem. 2009 Mar;9(3):246-75. Synthesis of quinazolines as tyrosine kinase inhibitors.

-

J Enzyme Inhib Med Chem. 2016;31(sup2):1-13. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.

-

Expert Opin Ther Pat. 2025 May 11. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential.

-

Molecules. 2006 May 31;11(5):375-84. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.

-

J Med Chem. 1996 Feb 16;39(4):918-28. Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor.

-

Eur J Med Chem. 2013 Sep;67:373-83. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.

-

World Journal of Pharmaceutical Research. 2023;12(12):123-134. Study on quinazolinone derivative and their pharmacological actions.

-

Eur J Med Chem. 2013 Sep;67:373-83. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.

-

Semantic Scholar. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification.

-

Acta Pol Pharm. 2014 Jan-Feb;71(1):5-12. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.

-

ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).

-

Bentham Science. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.

-

Front Chem. 2022 Nov 16;10:1049444. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors.

-

BenchChem. Application Notes and Protocols for 4-Chloro-2-pyridin-3-ylquinazoline in Medicinal Chemistry.

-

BenchChem. Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution.

-

ChemicalBook. 2-Chloro-4-amino-6,7-dimethoxyquinazoline synthesis.

-

Chinese Pharmaceutical Journal. 2007;42(22):1748-1752. Synthesis and Bioactivity of 6,7-Dimethoxy-Quinazoline-4-Arylamine Derivatives.

-

Jurnal Kimia Valensi. 2018;4(1):1-7. A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-quinazolin-4-one.

-

Der Pharma Chemica. 2023;15(6):115-118. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.

-

Molecules. 2006 May 31;11(5):375-84. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.

-

Google Patents. Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.

-

Organic Preparations and Procedures International. 1996;28(3):344-348. AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE.

-

Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.

-

Google Patents. Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.

-

Google Patents. Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

-

Molecules. 2024 Dec 20;30(1):1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

-

Synlett. 2019;30(04):471-476. A New Synthesis of Gefitinib.

-

Molecules. 2022 Aug 16;27(16):5225. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives.

-

ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

-

ResearchGate. Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity.

-

ResearchGate. One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones and Synthesis of Gefitinib and Erlotinib Hydrochloride.

-

Curr Med Chem. 2004 Nov;11(22):2971-81. Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs.

-

Google Patents. Process of Preparing a Quinazoline Derivative.

-

Med Chem Commun. 2018 Sep 1;9(9):1501-1514. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Bioactivity of 6,7-Dimethoxy-Quinazoline-4-Arylamine Derivatives [journal11.magtechjournal.com]

- 8. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. thieme-connect.de [thieme-connect.de]

- 19. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. ptfarm.pl [ptfarm.pl]

A Technical Guide to the Biological Activity of Quinazolinone Derivatives: Mechanisms, Evaluation, and Therapeutic Potential

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This bicyclic heterocyclic system, composed of fused benzene and pyrimidine rings, offers a versatile platform for synthetic modification, leading to derivatives with a broad spectrum of pharmacological activities.[1][3][4] This in-depth guide provides a comprehensive overview of the key biological activities of quinazolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the specific mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical class.

The Quinazolinone Scaffold: A Privileged Foundation for Drug Discovery

Quinazolinone exists as two primary isomers, 2-quinazolinone and 4-quinazolinone, with the 4-quinazolinone form being the more common and extensively studied in medicinal chemistry.[2][5][6] The true power of this scaffold lies in its structural versatility. The ring system presents multiple positions (notably C2, N3, C6, and C8) where substitutions can be made to modulate the molecule's physicochemical properties and biological targets.[1] This allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

For instance, structure-activity relationship studies have consistently shown that substitutions at the C2 and N3 positions are critical for defining the type and potency of the biological activity.[1][7] Furthermore, the addition of halogen atoms at the C6 and C8 positions or amine groups at the C4 position can significantly enhance activities like antimicrobial efficacy.[1][8]

Caption: The 4-quinazolinone scaffold and its key positions for synthetic modification.

Anticancer Activity: A Multi-Targeted Approach

Quinazolinones have emerged as one of the most promising classes of anticancer agents, with several derivatives already approved for clinical use.[9][10] Their efficacy stems from their ability to inhibit multiple critical pathways involved in tumor growth, proliferation, and survival.[9][11]

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Overexpression and abnormal signaling of EGFR are hallmarks of many cancers, including non-small cell lung cancer and breast cancer.[12] This receptor's activation triggers downstream pathways like Raf-1/MAPK/ERK, promoting cell proliferation and angiogenesis.[10][12] Quinazolinone derivatives, such as the FDA-approved drugs Gefitinib and Erlotinib, act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR, effectively blocking its autophosphorylation and subsequent signaling cascade.[13][14][15]

Mechanism of Action: The quinazolinone core mimics the adenine ring of ATP, anchoring the molecule in the kinase's hinge region. Substitutions at the C4 position, typically an anilino group, extend into a hydrophobic pocket, providing potency and selectivity.[10]

Caption: Quinazolinones block EGFR signaling by competing with ATP.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[13] A significant number of quinazolinone derivatives have been developed as microtubule-targeting agents that inhibit tubulin polymerization, often by binding to the colchicine binding site.[13][16] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[13][16]

Structure-Activity Relationship (SAR): Compounds with a 2-arylquinazolinone scaffold have shown potent tubulin inhibitory activity.[17] The nature and substitution pattern on the C2-aryl ring are crucial for binding affinity at the colchicine site. For example, compound Q19 demonstrated an IC50 value of 51 nM against the HT-29 colon cancer cell line by effectively inhibiting microtubule polymerization.[16]

Table 1: Comparative Anticancer Activity of Select Quinazolinone Derivatives

| Compound ID | Target(s) | Cancer Cell Line | IC50 / GI50 | Reference |

| Gefitinib | EGFR | - | 23–79 nM | [15] |

| Erlotinib | EGFR | MCF-7 | 1.14 µM | [14] |

| Compound 6d | EGFR | NCI-H460 (Lung) | 0.789 µM | [12] |

| Compound Q19 | Tubulin | HT-29 (Colon) | 51 nM | [16] |

| Compound B6 | Tubulin | Various | ~2 µM (avg) | [13] |

| Compound 7j | Tubulin | DU-145 (Prostate) | 50 nM | [11] |

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the need for novel antibiotics is critical.[18] Quinazolinone derivatives have demonstrated a wide spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][19]

Mechanism of Action: The precise mechanisms can vary, but some derivatives are known to interfere with bacterial cell wall synthesis or interact with DNA structures.[1] Certain quinazolinones have also been shown to form bonds with the allosteric site of penicillin-binding protein 2a (PBP2a) in MRSA, a target that is not effectively inhibited by traditional β-lactam antibiotics.[20]

SAR Insights: The antimicrobial potency is heavily influenced by the substitution pattern.

-

Antibacterial: Urea and thiourea moieties, particularly when combined with a fluoro group, enhance activity.[1] Activity against Gram-positive strains is often more pronounced.[1][21]

-

Antifungal: Fused furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have shown promising activity against various fungi.[1]

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Quinazolinone derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[22] The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[23]

Mechanism of Action: Many anti-inflammatory quinazolinones are designed as selective COX-2 inhibitors.[22] The active site of COX-2 is approximately 20% larger than that of COX-1, containing an additional side-pocket.[22][23] Quinazolinone derivatives with bulkier substituents can be designed to fit preferentially into the COX-2 active site, leading to selective inhibition and a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[22] The common structural feature for selective inhibitors is often a V-shape created by two adjoining aryl rings attached to the central quinazolinone heterocycle.[22]

Anticonvulsant Activity

Epilepsy is a chronic neurological disorder characterized by recurrent seizures.[24] Several quinazolinone derivatives, including the historically significant drug Methaqualone, have shown potent anticonvulsant and CNS depressant activities.[7][8][24]

Mechanism of Action: The primary mechanism for anticonvulsant activity is the modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[7][8] These derivatives act as positive allosteric modulators, binding to a site distinct from the GABA binding site.[8] This binding enhances the receptor's response to GABA, leading to increased chloride ion influx, hyperpolarization of the neuron, and an overall inhibitory effect on neurotransmission.[8]

SAR Insights: For effective binding to the GABA-A receptor, certain structural features are required:

-

A hydrophobic quinazolinone core.[7]

-

An electron-donating atom at N1.[7]

-

A carbonyl group for hydrogen bonding.[7]

-

Substituents at C2 and N3 that influence potency and pharmacokinetics.[7]

Experimental Protocols for Biological Evaluation

Synthesizing technical accuracy with practical insight is crucial for reliable drug discovery workflows. The following protocols represent self-validating systems for assessing the key biological activities of quinazolinone derivatives.

Protocol: In Vitro Cytotoxicity Assessment (CCK-8 Assay)

This protocol determines the concentration at which a compound inhibits cell growth by 50% (GI50 or IC50).

Causality: The CCK-8 assay is chosen for its high sensitivity and simplicity. It relies on the bioreduction of a WST-8 tetrazolium salt by cellular dehydrogenases in viable cells to produce a soluble formazan dye. The amount of dye is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the quinazolinone derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours until a visible color change occurs in the control wells.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining compound cytotoxicity using the CCK-8 assay.

Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay directly measures the compound's ability to inhibit the assembly of purified tubulin into microtubules.

Causality: This is a direct, mechanistic assay. A fluorescent reporter is included that binds specifically to hydrophobic pockets in assembled microtubules, causing a significant increase in its fluorescence signal. An inhibitory compound will prevent this increase.

Methodology:

-

Reagent Preparation: Reconstitute lyophilized bovine tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9). Keep on ice.

-

Assay Setup: In a 96-well plate, add G-PEM buffer, the fluorescent reporter, and various concentrations of the test compound. Include a positive control (e.g., Colchicine) and a negative (vehicle) control.

-

Initiation: Add the tubulin solution to each well to initiate the reaction.

-